Elaidoyl chloride

描述

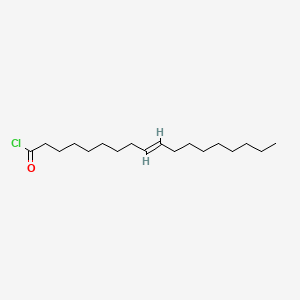

Elaidoyl chloride (CAS 7459-35-0), also known as (9E)-octadecenoyl chloride, is an unsaturated fatty acyl chloride with the molecular formula C₁₈H₃₃ClO and a molecular weight of 300.91 g/mol . It is the trans-isomer of oleoyl chloride (C18:1 cis-9), distinguished by the E-configuration of its single double bond at the 9th carbon of the octadecenoyl chain . This compound is widely used in organic synthesis, particularly in the preparation of trans-fatty acid derivatives, such as sn-glycerol dielaidate, for pharmaceutical and biochemical research . High-purity standards (≥99%) are commercially available, emphasizing its role in precision-driven applications .

属性

IUPAC Name |

(E)-octadec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBTMWHIOYKKC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Elaidoyl chloride can be synthesized through the reaction of elaidic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing elaidic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows:

C18H34O2+SOCl2→C18H33ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.

化学反应分析

Nucleophilic Acyl Substitution Reactions

Elaidoyl chloride reacts with nucleophiles (e.g., alcohols, amines, carboxylates) to form esters, amides, and anhydrides.

Esterification

Reaction with alcohols proceeds via a two-step mechanism:

-

Nucleophilic attack : Alcohol attacks the electrophilic carbonyl carbon.

-

Elimination : Chloride departure regenerates the carbonyl.

Example :

This reaction is highly efficient under anhydrous conditions, with yields >90% reported for primary alcohols .

Formation of Amides

This compound reacts with amines to produce amides. The reaction is exothermic and typically conducted in the presence of a base (e.g., NaOH) to neutralize HCl.

Mechanism :

-

Amine acts as a nucleophile, attacking the carbonyl carbon.

-

Intermediate collapses, expelling chloride.

Example :

Steric hindrance from the trans-alkene in this compound slows reactivity with bulky amines .

Palladium-Catalyzed Difunctionalization

This compound participates in palladium-catalyzed carbochlorocarbonylation with strained alkenes (e.g., norbornene).

Key Findings :

-

Substrate : Norbornene derivatives.

-

Conditions : Pd(OAc)₂ (5 mol%), 60–80°C, toluene.

-

Stereoselectivity : Temperature-dependent cis:trans ratios (e.g., 93:7 at 80°C) .

Mechanism :

-

Oxidative addition of this compound to Pd(0).

-

Alkene insertion into the Pd–C bond.

-

Reductive elimination forms the norbornene product with retained acyl chloride functionality .

Intramolecular Cyclization

Under catalytic conditions, this compound derivatives undergo cyclization to form heterocycles.

Example :

Comparative Reactivity Table

Temperature-Dependent Stereodivergence

DFT studies reveal that migratory insertion barriers for norbornene derivatives differ by 1.4 kcal·mol⁻¹ between cis and trans pathways, explaining the temperature-sensitive stereoselectivity .

Functional Group Tolerance

Reactions tolerate:

-

Electron-donating groups : Ethers, benzofurans (68–75% yield).

-

Electron-withdrawing groups : Cyanides (69% yield at 80°C) .

This compound’s reactivity is governed by its acyl chloride group and trans-alkene geometry, enabling diverse transformations in organic synthesis. Its applications span pharmaceutical intermediates and polymer chemistry, with ongoing research optimizing catalytic systems for stereocontrol .

科学研究应用

Elaidoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biochemistry: Employed in the modification of proteins and peptides to study their structure and function.

Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industrial Chemistry: Applied in the production of specialty chemicals and materials.

作用机制

Elaidoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, this compound reacts with the amine group, resulting in the acylation of the amine.

相似化合物的比较

This compound (C18:1 trans-9)

Oleoyl Chloride (C18:1 cis-9)

Stearoyl Chloride (C18:0)

Linoleoyl Chloride (C18:2 cis-9,12)

- IUPAC Name: (9Z,12Z)-Octadecadienoyl chloride

- Lipid Number : C18:2 (9Z,12Z)

- Molecular Formula : C₁₈H₃₁ClO

- Molecular Weight : 298.90 g/mol

- Double Bonds : Two cis double bonds at C9 and C12 .

Research Findings

- Physical Properties: this compound-derived esters exhibit higher melting points than oleoyl analogues due to trans-configuration packing efficiency . Linoleoyl esters remain liquid at lower temperatures due to cis double bonds disrupting crystallinity .

Synthetic Utility :

Data Tables

Table 1: Comparative Properties of Fatty Acyl Chlorides

生物活性

Elaidoyl chloride, a derivative of elaidic acid, is an unsaturated fatty acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of elaidochloride, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound (CAS Number: 123-03-5) is characterized by its long hydrocarbon chain and a chlorine substituent, which influences its reactivity and biological interactions. The molecular structure is pivotal in determining its solubility and interaction with biological membranes.

This compound exhibits several biological activities primarily through its interaction with cell membranes and proteins. Key mechanisms include:

- Membrane Disruption : this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to increased susceptibility to permeabilization by other agents.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, acting against both gram-positive and gram-negative bacteria by disrupting their cellular membranes.

Biological Activities

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria. The effectiveness is often measured by the Minimum Inhibitory Concentration (MIC) and zone of inhibition assays.

| Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 2.0 | 15 |

| Escherichia coli | 1.5 | 18 |

2. Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Study : A study on human breast cancer cells (MCF-7) treated with this compound showed a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a potential role in inflammatory disease management.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced bacterial load in infected animal models when administered topically.

- Cytotoxicity Assessment : Research published in Cancer Letters highlighted that this compound induced significant apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the cell type.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。